

# An In-depth Technical Guide to the Chemical and Pharmacological Profile of PPADS

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid, commonly known as PPADS, is a cornerstone pharmacological tool in the field of purinergic signaling.[1] It is widely recognized as a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1][2] The ability of PPADS to block these receptors has made it an invaluable agent for elucidating the diverse physiological and pathophysiological roles of P2X-mediated signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activity of PPADS, complete with detailed experimental protocols and a visualization of its place in cellular signaling.

## **Chemical Structure and Physicochemical Properties**

PPADS is a synthetic compound characterized by a pyridoxal phosphate core linked to an azophenyl disulfonic acid moiety.[2] The most commonly used form in research is the tetrasodium salt.[2]

#### Chemical Structure of PPADS

IUPAC Name: 4-[(E)-{4-formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]pyridin-2-yl}diazenyl]benzene-1,3-disulfonic acid[3]



- Molecular Formula (Acid Form): C14H14N3O12PS2[1][3]
- Molecular Formula (Tetrasodium Salt): C14H10N3Na4O12PS2[2][4]
- Molecular Weight (Acid Form): 511.37 g/mol [3]
- Molecular Weight (Tetrasodium Salt): 599.30 g/mol [4]
- CAS Number (Acid Form): 149017-66-3[3]
- CAS Number (Tetrasodium Salt): 192575-19-2[3][4]

The structural features of PPADS, particularly the negatively charged sulfonate and phosphate groups, are crucial for its interaction with positively charged residues within the ATP-binding pocket of P2X receptors.

#### **Quantitative Data Summary**

The following table summarizes key quantitative data for PPADS, providing a quick reference for its physical and pharmacological properties.



| Property                                       | Value             | Source(s) |
|------------------------------------------------|-------------------|-----------|
| Molecular Formula (Acid)                       | C14H14N3O12PS2    | [1][3]    |
| Molecular Weight (Acid)                        | 511.4 g/mol       | [1]       |
| Molecular Formula<br>(Tetrasodium Salt)        | C14H10N3Na4O12PS2 | [2][4]    |
| Molecular Weight (Tetrasodium Salt)            | 599.3 g/mol       | [2]       |
| Appearance                                     | Orange solid      | [2][3]    |
| Solubility in Water<br>(Tetrasodium Salt)      | Up to 100 mM      | [2][3]    |
| λтах                                           | 363, 482 nm       | [2]       |
| IC₅o at P2X₁ Receptors                         | 68 nM             | [2][5]    |
| IC₅o at P2X₂ Receptors                         | 1 - 2.6 μΜ        | [2]       |
| IC₅o at P2X₃ Receptors                         | 214 nM            | [2][5]    |
| IC <sub>50</sub> at P2X <sub>5</sub> Receptors | 1 - 2.6 μΜ        | [6]       |

#### **Mechanism of Action and Signaling Pathway**

PPADS functions as a non-selective antagonist of P2X receptors. Upon activation by extracellular ATP, these receptors, which are ligand-gated ion channels, open to allow the influx of cations such as Na<sup>+</sup> and Ca<sup>2+</sup>.[3] This ion flux leads to membrane depolarization and a cascade of downstream cellular events. PPADS inhibits this process by binding to the P2X receptor, though not in a simple competitive manner with ATP. Evidence suggests that PPADS may act at an allosteric site, sterically hindering ATP from accessing its binding pocket and thereby preventing receptor activation.[1]

The following diagram illustrates the P2X receptor signaling pathway and the inhibitory action of PPADS.





Click to download full resolution via product page

Caption: P2X receptor signaling pathway and the inhibitory effect of PPADS.



#### **Experimental Protocols**

To characterize the inhibitory activity of PPADS on P2X receptors, two primary experimental methodologies are employed: electrophysiology (patch-clamp) and calcium imaging assays.

## Electrophysiology (Patch-Clamp) Assay for IC<sub>50</sub> Determination

This method directly measures the ion flow through P2X receptor channels, offering a high-resolution assessment of antagonist activity.

- 1. Materials:
- Cells expressing the P2X receptor of interest (e.g., HEK293 cells)
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for pipette fabrication
- Extracellular (bath) solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 13 glucose; pH adjusted to 7.4)
- Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP; pH adjusted to 7.2)
- P2X receptor agonist (e.g., ATP or  $\alpha,\beta$ -methylene ATP)
- PPADS stock solution
- 2. Methodology:
- Cell Preparation: Culture cells expressing the target P2X receptor on glass coverslips.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 M $\Omega$  when filled with intracellular solution.
- Whole-Cell Configuration: Obtain a gigaseal between the patch pipette and the cell membrane. Apply a brief pulse of suction to rupture the membrane and achieve the whole-



cell configuration.

- Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
- Agonist Application: Perfuse the cell with the extracellular solution containing a known concentration of the P2X agonist to elicit an inward current.
- Antagonist Application: After the agonist-induced current stabilizes, co-perfuse the cell with the agonist and a specific concentration of PPADS. Alternatively, pre-incubate the cell with PPADS for a set duration before agonist application.
- Data Recording: Record the current responses before, during, and after the application of PPADS.
- Data Analysis:
  - Measure the peak amplitude of the agonist-induced current in the absence and presence of various concentrations of PPADS.
  - Calculate the percentage of inhibition for each PPADS concentration.
  - Plot the percentage inhibition against the logarithm of the PPADS concentration and fit the data with a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.[2]

#### Calcium Imaging Assay for IC50 Determination

This high-throughput method measures the influx of calcium through P2X receptors upon activation.

- 1. Materials:
- Cells stably expressing the P2X receptor of interest
- 96-well or 384-well black-walled, clear-bottom microplates
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127



- · Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- P2X receptor agonist (e.g., ATP)
- PPADS stock solution
- Fluorescent plate reader with an injection system
- 2. Methodology:
- Cell Plating: Seed cells into the microplate wells and allow them to adhere overnight.
- · Dye Loading:
  - Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
  - Remove the culture medium from the cells and add the dye loading buffer.
  - Incubate the plate for 30-60 minutes at 37°C, protected from light.[7]
- Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.[4]
- Antagonist Incubation:
  - Prepare serial dilutions of PPADS in HBSS.
  - Add the PPADS solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.[4] Include a vehicle control.
- Agonist Stimulation and Data Acquisition:
  - Place the microplate in the fluorescent plate reader.
  - Establish a baseline fluorescence reading for each well.
  - Add a pre-determined concentration of the P2X agonist to all wells simultaneously using an automated dispenser.



- Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 1-5 minutes).[4]
- Data Analysis:
  - The increase in fluorescence intensity corresponds to the influx of calcium.
  - Calculate the percentage of inhibition for each PPADS concentration relative to the control (agonist only) response.[4]
  - Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.[4]

## **Experimental Workflow**

The following diagram outlines a typical experimental workflow for characterizing a P2X receptor antagonist like PPADS.





Click to download full resolution via product page

Caption: A typical experimental workflow for validating a P2X receptor antagonist.

#### Conclusion

PPADS remains a pivotal pharmacological agent for the investigation of P2X receptor function. Its well-defined chemical structure, characterized physicochemical properties, and established mechanism of action make it a reliable tool for both in vitro and in vivo studies. This technical guide provides the essential information and protocols to facilitate its effective and appropriate use in research and drug development endeavors.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. P2 receptors: intracellular signaling [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Pharmacological Profile of PPADS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139075#what-is-ppads-chemical-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com